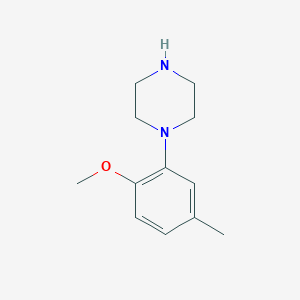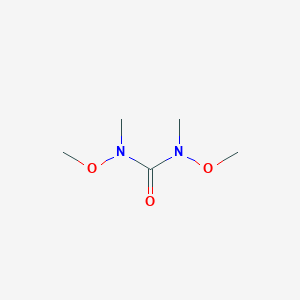
1,3-Dimethoxy-1,3-dimethylurea
説明
1,3-Dimethoxy-1,3-dimethylurea is a chemical compound that has been studied for its potential use in organic synthesis. It is a derivative of urea where both nitrogen atoms are substituted with a methyl and a methoxy group.
Synthesis Analysis
The synthesis of 1,3-Dimethoxy-1,3-dimethylurea has been reported using bis(trichloromethyl) carbonate (triphosgene) in THF to react with N-methoxy-N-methylamine, yielding the product in 78% yield. Diphosgene is also an effective reagent for this synthesis .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 1,3-Dimethoxy-1,3-dimethylurea, related compounds such as the N,N'-Dimethylurea picrate complex have been analyzed. This complex crystallizes in the triclinic system and features extensive hydrogen bonding, which could suggest similar structural characteristics for 1,3-Dimethoxy-1,3-dimethylurea .
Chemical Reactions Analysis
1,3-Dimethoxy-1,3-dimethylurea undergoes reactions with both electrophiles and nucleophiles. For instance, it can be split by acetyl chloride, substituting a methoxy group with chlorine. Additionally, acid-catalyzed substitution of the N-alkoxyl group in alcoholic media has been explored, leading to the synthesis of cyclic ureas and amines .
Physical and Chemical Properties Analysis
The papers provided do not offer detailed information on the physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea. However, the synthesis methods and reactivity suggest that it is a versatile intermediate in organic synthesis, capable of undergoing various transformations to yield a range of products .
Relevant Case Studies
Case studies specifically involving 1,3-Dimethoxy-1,3-dimethylurea were not provided in the papers. However, the synthesis methods and applications in creating unsymmetrical ketones and cyclic ureas indicate its utility in organic chemistry . The synthesis of related compounds, such as 1,3-diaroylureas, also demonstrates the broader relevance of urea derivatives in chemical synthesis .
科学的研究の応用
Coordination Compounds Formation : It is used in forming complexes with several metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), providing insights into the structural features of new compounds (Stonestreet, Bull & Williams, 1966).
Modeling Co-Condensation Reactions : 1,3-Dimethylurea is used to model melamine-urea-formaldehyde co-condensation reactions, offering a quantitative understanding through 13C-NMR analysis under different pH conditions (Cao, Li, Liang & Du, 2017).
Organic Synthesis : It assists in the synthesis of cyclic 1,1-dialkoxyureas and nh-dialkoxyamines, expanding the possibilities in organic chemistry (Rudchehko, Shevschenko & Kostyanovskii, 1987).
In NMR and IR Spectroscopy : The compound is synthesized and analyzed using IR and NMR spectroscopy, contributing to the understanding of molecular structures (Soldatenko, Sterkhova & Lazareva, 2019).
Hydrogen Bonding Studies : Raman spectra of 1,3-dimethylurea in different solutions show its molecular deformation due to hydrogen bonding, important for understanding molecular interactions (Fukushima & Kawai, 1981).
Carbonyl Dication Equivalent in Synthesis : It is utilized as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).
In Nonlinear Optical Crystal Research : It is identified as a potential candidate for efficient frequency conversion in nonlinear optical crystal research (Babu, Chandramohan, Ramasamy, Bhagavannarayana & Varghese, 2011).
Thermochemistry Studies : The standard enthalpy of formation of 1,3-dimethylurea and its nitrates has been determined, providing valuable data for thermochemical applications (Davies, Finch & Hill, 1991).
Studying Solvent Structures : Its aqueous solutions are studied using ultrasonic techniques to understand the influence on solvent structure (Sasaki & Arakawa, 1969).
Studying Hydration and Self-Aggregation : Dielectric relaxation spectroscopy and MD simulations have been used to study its effects on water dynamics and self-aggregation, providing insights into solute-solvent interactions (Agieienko, Horinek & Buchner, 2016).
Safety And Hazards
特性
IUPAC Name |
1,3-dimethoxy-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNWRSAAAPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457156 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-1,3-dimethylurea | |
CAS RN |
123707-26-6 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






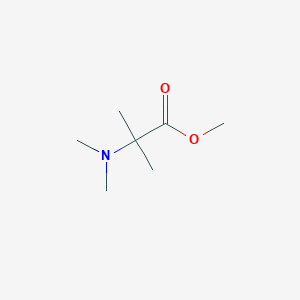
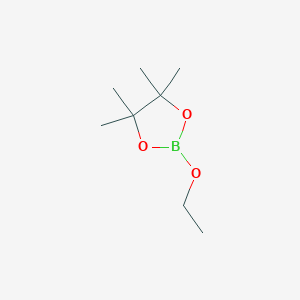


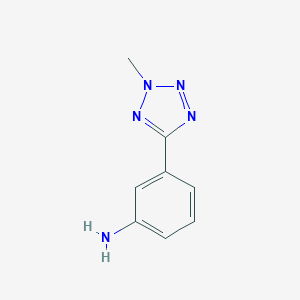


![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
